

# AMG319 plasma concentration monitoring

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## Compound Focus: AMG319

CAS No.: 1608125-21-8

Cat. No.: S548989

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## Clinical Dosing and Drug Properties

The following table summarizes the clinical dosing information from human trials and key physicochemical properties of **AMG319** that are fundamental for developing an analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Aspect	Details
Clinical Dosing (HNSCC Trial)	300 mg or 400 mg, administered orally once daily [1].
Clinical Dosing (Lymphoid Malignancy Trial)	Doses tested: 25, 50, 100, 200, 300, and 400 mg orally once daily [2].
Molecular Weight	385.15 g/mol [3].
CAS Registry Number	1608125-21-8 [3] [4].
Chemical Formula	C <sub>21</sub> H <sub>16</sub> FN <sub>7</sub> [3].
XLogP	3.49 (indicative of lipophilicity) [3].
Hydrogen Bond Donors/Acceptors	2 donors, 6 acceptors [3].

## Analytical Method Development Considerations

While a specific published protocol for **AMG319** plasma quantification is not available in the search results, the drug's properties provide a starting point. The standard approach for small molecules like **AMG319** would be LC-MS/MS.

- **Sample Preparation:** Essential for clean analysis. Common techniques include **protein precipitation** (using acetonitrile or methanol), **liquid-liquid extraction (LLE)**, or **solid-phase extraction (SPE)**. The moderately lipophilic nature (XLogP 3.49) suggests LLE could be efficient.
- **Chromatography:** A **reverse-phase C18 column** is typical. Mobile phases often consist of water and methanol or acetonitrile, possibly modified with buffers like ammonium acetate or formic acid to enhance ionization and peak shape.
- **Mass Spectrometry Detection:** **Electrospray Ionization (ESI)** in positive mode is commonly used for compounds like **AMG319**. The method requires identifying parent and fragment ions for the drug and a suitable stable isotope-labeled internal standard to correct for variability.

The diagram below outlines a generalized workflow for method development and sample analysis.



Question	Troubleshooting Guidance
Low signal or poor sensitivity?	Check ionization source cleanliness. Optimize MS parameters (DP, CE). Increase injection volume or concentrate the sample during extraction.
Poor chromatographic peak shape?	Modify the mobile phase (e.g., pH, buffer concentration). Ensure the column is not degraded. Condition the column adequately.
Inconsistent results between runs?	Use a stable isotope-labeled internal standard for AMG319. Verify the consistency of sample preparation steps and instrument calibration.
High background noise?	Optimize sample cleanup to remove more matrix components. Check MRM transitions for specificity. Use a cleaner mobile phase.
How to ensure the method is valid?	Perform a full validation per regulatory guidelines (e.g., FDA/EMA) assessing accuracy, precision, selectivity, matrix effects, and stability.

## A Note on Toxicity and Therapeutic Window

Clinical data indicates that **AMG319** has a **narrow therapeutic window**. In a trial, 12 out of 21 patients experienced immune-related adverse events (like colitis, rash, transaminitis) serious enough to discontinue treatment, even at 300 mg/day [1]. This underscores the critical importance of reliable plasma concentration monitoring in future clinical studies to better understand the exposure-toxicity relationship and optimize dosing regimens.

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## References

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2. AMG 319 Lymphoid Malignancy FIH [patlynk.com]

3. AMG319 - Ligands [guidetopharmacology.org]

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